6-Bromo-4-fluoro-3-methyl-2-([1,2,4]triazolo[1,5-a]pyridin-7-yloxy)aniline
CAS No.:
Cat. No.: VC18623069
Molecular Formula: C13H10BrFN4O
Molecular Weight: 337.15 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H10BrFN4O |
|---|---|
| Molecular Weight | 337.15 g/mol |
| IUPAC Name | 6-bromo-4-fluoro-3-methyl-2-([1,2,4]triazolo[1,5-a]pyridin-7-yloxy)aniline |
| Standard InChI | InChI=1S/C13H10BrFN4O/c1-7-10(15)5-9(14)12(16)13(7)20-8-2-3-19-11(4-8)17-6-18-19/h2-6H,16H2,1H3 |
| Standard InChI Key | QUSDWBPJNPQFRF-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(C(=C(C=C1F)Br)N)OC2=CC3=NC=NN3C=C2 |
Introduction
Chemical Identity and Structural Features
The compound belongs to the aniline family, characterized by an aromatic amine group (-NH₂) attached to a benzene ring. Its structure integrates a triazolo[1,5-a]pyridine moiety linked via an ether oxygen at the 7-position of the triazolopyridine ring and the 2-position of the aniline core . The bromine atom at position 6 and fluorine at position 4 introduce steric and electronic effects that influence reactivity and intermolecular interactions.
Molecular and Stereochemical Properties
The IUPAC name, 6-bromo-4-fluoro-3-methyl-2-( triazolo[1,5-a]pyridin-7-yloxy)aniline, reflects its substitution pattern. The InChI string (InChI=1S/C13H10BrFN4O/c1-7-...) provides a standardized representation of its connectivity . The SMILES notation (C1(N)=CC=C(OC2C=CN3N=CN=C3C=2)C(C)=C1) further clarifies atomic arrangements, highlighting the triazolopyridine-aniline linkage .
Table 1: Key Molecular Descriptors
Synthesis and Reaction Pathways
Synthesizing this compound involves multi-step organic transformations, typically requiring precise control of reaction parameters. While proprietary protocols limit public disclosure of exact procedures, general steps include:
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Triazolopyridine Ring Formation: Cyclocondensation of pyridine derivatives with hydrazine or nitriles to construct the triazolo[1,5-a]pyridine core .
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Etherification: Coupling the triazolopyridine hydroxyl group with a halogenated aniline derivative under Mitsunobu or Ullmann conditions .
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Functionalization: Introducing bromo and fluoro substituents via electrophilic aromatic substitution or metal-catalyzed cross-coupling.
Key challenges include minimizing side reactions from the electron-rich aniline and ensuring regioselectivity during heterocycle formation. Purification often employs chromatography or crystallization, with yields dependent on optimizing solvent systems (e.g., DMF, THF) and catalysts .
Applications in Pharmaceutical Research
As a building block, this compound’s value lies in its structural similarity to bioactive molecules. The triazolopyridine moiety is prevalent in kinase inhibitors, evidenced by its role in intermediates like Tucatinib (ONT-380), a HER2-selective tyrosine kinase inhibitor . The bromine and fluorine atoms enhance binding affinity and metabolic stability, common strategies in drug design .
Table 2: Potential Therapeutic Targets
| Target Class | Role of Substituents |
|---|---|
| Kinase Inhibitors | Triazolopyridine binds ATP pockets; halogens modulate selectivity |
| Antibacterial Agents | Fluorine enhances membrane permeability |
| Anticancer Compounds | Bromine aids in DNA intercalation or alkylation |
| Supplier | Purity | Packaging |
|---|---|---|
| EvitaChem | ≥98% | 50 mg, 100 mg |
| AChemBlock | ≥95% | 25 mg, 50 mg |
| Parchem | ≥97% | 10 mg–1 g |
Future Directions and Research Opportunities
Ongoing studies aim to elucidate its pharmacokinetic profile and explore derivatization for enhanced bioactivity. Collaborations between academic and industrial labs could accelerate its adoption in drug discovery pipelines, particularly in oncology and infectious diseases .
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